4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride
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Overview
Description
4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride is a synthetic compound known for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound features a piperidine ring, a common structural motif in many bioactive molecules, and is characterized by the presence of both amino and difluorophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Attachment of the Difluorophenyl Group: The difluorophenyl group is usually introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a difluorophenylboronic acid or a difluorophenyl halide.
Formation of the Carboxamide: The carboxamide group is formed by reacting the amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter systems.
Pharmacology: The compound is used to investigate receptor binding and signal transduction pathways.
Biochemistry: It serves as a tool to study enzyme interactions and protein-ligand binding.
Industrial Chemistry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The aminoethyl group allows it to mimic natural neurotransmitters, potentially modulating receptor activity and influencing signal transduction pathways. The difluorophenyl group enhances its binding affinity and specificity, making it a valuable compound for studying receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
4-(2-aminoethyl)piperidine-1-carboxamide hydrochloride: Lacks the difluorophenyl group, resulting in different binding properties and biological activity.
N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride: Lacks the aminoethyl group, affecting its ability to interact with certain receptors.
Uniqueness
The presence of both the aminoethyl and difluorophenyl groups in 4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride provides a unique combination of properties that enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable tool in both basic and applied research, offering insights that similar compounds may not provide.
Properties
IUPAC Name |
4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2N3O.ClH/c15-11-1-2-13(12(16)9-11)18-14(20)19-7-4-10(3-6-17)5-8-19;/h1-2,9-10H,3-8,17H2,(H,18,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHUZBMQABXCCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN)C(=O)NC2=C(C=C(C=C2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClF2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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